molecular formula C6H5BrN4 B6189049 2-azido-5-bromo-3-methylpyridine CAS No. 1521217-40-2

2-azido-5-bromo-3-methylpyridine

Cat. No.: B6189049
CAS No.: 1521217-40-2
M. Wt: 213
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Description

2-Azido-5-bromo-3-methylpyridine is an organic compound with the molecular formula C6H5BrN3 It is a derivative of pyridine, characterized by the presence of azido and bromo substituents at the 2 and 5 positions, respectively, and a methyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-5-bromo-3-methylpyridine typically involves the following steps:

    Bromination: Starting with 3-methylpyridine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide to introduce the bromo group at the 5 position.

    Azidation: The brominated intermediate is then subjected to nucleophilic substitution with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to replace the bromine atom with an azido group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and safety, especially given the hazardous nature of azides.

Types of Reactions:

    Substitution Reactions: The azido group can undergo substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.

    Cycloaddition Reactions: The azido group is highly reactive in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF or DMSO.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: LiAlH4 in ether or catalytic hydrogenation with palladium on carbon (Pd/C).

Major Products:

    Triazoles: From cycloaddition reactions.

    Amines: From reduction reactions.

Scientific Research Applications

2-Azido-5-bromo-3-methylpyridine is utilized in various scientific research applications:

    Chemistry: As a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and triazoles.

    Biology: In bioconjugation techniques, where the azido group can be used for click chemistry to label biomolecules.

    Industry: Used in the development of new materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-azido-5-bromo-3-methylpyridine in chemical reactions primarily involves the reactivity of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. The bromo group can also undergo substitution reactions, allowing for further functionalization of the compound.

Comparison with Similar Compounds

    2-Azido-3-methylpyridine: Lacks the bromo substituent, making it less reactive in certain substitution reactions.

    2-Bromo-3-methylpyridine: Lacks the azido group, limiting its use in cycloaddition reactions.

    3-Azido-5-bromo-2-methylpyridine: Positional isomer with different reactivity due to the placement of substituents.

Uniqueness: 2-Azido-5-bromo-3-methylpyridine is unique due to the combination of azido and bromo groups, providing a versatile platform for various chemical transformations and applications in multiple fields.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across different domains

Properties

CAS No.

1521217-40-2

Molecular Formula

C6H5BrN4

Molecular Weight

213

Purity

95

Origin of Product

United States

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